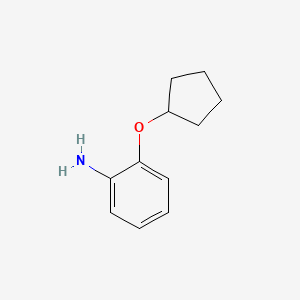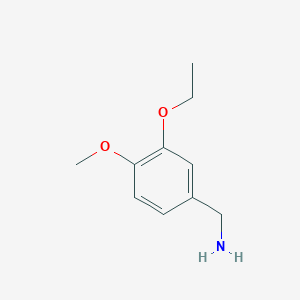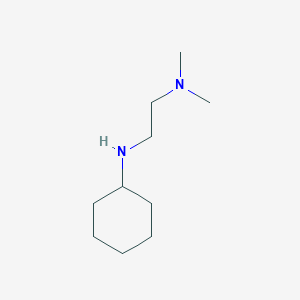
2-Hydroxynicotinaldehyde
Vue d'ensemble
Description
2-Hydroxynicotinaldehyde, with the chemical formula C6H5NO2, is a compound known for its diverse applications. This yellow crystalline solid is characterized by its hydroxyl and aldehyde functional groups .
Mécanisme D'action
Target of Action
The primary target of 2-Hydroxynicotinaldehyde is the α-amino esters . This compound acts as a catalyst in the deuteration of α-amino esters .
Mode of Action
This compound interacts with its targets through a process known as hydrogen isotope exchange . This process occurs under mild conditions, and the ortho-hydroxyl group and the pyridine ring of the catalyst play a crucial role in the catalytic activity .
Biochemical Pathways
The biochemical pathway affected by this compound is the deuteration of α-amino esters . This process results in the formation of α-deuterated α-amino esters . The compound’s action on this pathway has a significant impact on the synthesis of α-deuterated α-amino acids, which are important in bio-organic chemistry research .
Result of Action
The result of the action of this compound is the production of α-deuterated α-amino esters . This outcome is achieved with a wide range of substrate scopes, remarkable functional group tolerance, and affording the desired products in good yields with excellent deuterium incorporation .
Action Environment
The action of this compound is influenced by the reaction conditions, including temperature and the presence of other reactants . The compound exhibits its catalytic activity under mild conditions .
Analyse Biochimique
Biochemical Properties
2-Hydroxynicotinaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions . These interactions are crucial for various biochemical processes, including the modification of biomolecules and the regulation of metabolic pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate mitochondrial function, impacting the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, and mitochondrial dynamics . These effects are essential for maintaining cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a nucleophile, forming covalent bonds with electrophilic centers in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, this compound can influence gene expression by binding to regulatory elements in the genome, thereby modulating transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, mitochondrial dysfunction, and cellular apoptosis . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, facilitated by enzymes such as cytochrome P450 . In phase II reactions, this compound conjugates with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body. These metabolic pathways are essential for the detoxification and elimination of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . These transport mechanisms are crucial for the compound’s localization and accumulation within cells, influencing its biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can localize to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The subcellular localization of this compound is critical for its role in regulating cellular processes and maintaining cellular homeostasis.
Méthodes De Préparation
2-Hydroxynicotinaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydrogen chloride and dihydrogen peroxide in water at 170°C under 11251.1 Torr for 0.25 hours . Another method involves using this compound as a catalyst for the site-selective deuteration of α-amino esters .
Analyse Des Réactions Chimiques
2-Hydroxynicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. It is used as a catalytic transient directing group for palladium (II)-catalyzed γ-C(sp3)-H arylation to couple free primary amines with aryl iodides . The pyridine ring of this compound enhances the stabilization of carbon-anion intermediates through intramolecular resonance, promoting the activation of the α-H in amino esters .
Applications De Recherche Scientifique
2-Hydroxynicotinaldehyde has several scientific research applications. It is used as a catalyst for the synthesis of α-deuterated α-amino esters via hydrogen isotope exchange . This methodology exhibits a wide range of substrate scopes, remarkable functional group tolerance, and affords the desired products in good yields with excellent deuterium incorporation . Additionally, it is used in bio-organic chemistry research and plays an essential role in clinical functional metabolomics, providing important data on amino acid metabolism and protein turnover in vivo .
Comparaison Avec Des Composés Similaires
2-Hydroxynicotinaldehyde can be compared with similar compounds such as 2-chloro-4-hydroxynicotinaldehyde, 6-hydroxypyridine-2-carboxylic acid, and 2-pyridinecarboxaldehyde . While these compounds share some structural similarities, this compound is unique due to its specific catalytic properties and its ability to stabilize carbon-anion intermediates through intramolecular resonance .
Propriétés
IUPAC Name |
2-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTYEVWEOFZXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427668 | |
| Record name | 2-hydroxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36404-89-4 | |
| Record name | 2-hydroxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is so unique about 2-hydroxynicotinaldehyde in the context of organic synthesis?
A1: this compound has emerged as a powerful tool in palladium-catalyzed C–H functionalization reactions. It acts as a transient directing group, meaning it temporarily binds to the catalyst and substrate, enabling selective bond formations. This approach bypasses the need for pre-functionalized starting materials, streamlining synthetic routes. [, , , ]
Q2: How does this compound enable C–H functionalization?
A2: Studies suggest that this compound forms a dynamic imine bond with primary amines. This imine coordinates to the palladium catalyst, bringing the catalyst into close proximity with the γ-C(sp3)-H bond of the amine. This proximity facilitates C-H activation and subsequent reactions with various coupling partners. [, ]
Q3: What types of reactions has this compound been successfully employed in?
A3: Research showcases its effectiveness in a range of reactions, including:
- γ-C(sp3)-H arylation: Coupling of free amines with aryl iodides to form γ-arylated amines. []
- γ-C(sp3)-H fluorination: Selective introduction of fluorine atoms at the γ-position of amines. []
- γ-C(sp3)-H oxygenation: Acyloxylation and alkoxylation of free amines to install ester and ether functionalities. []
Q4: Are there computational studies that shed light on the mechanism of these reactions?
A4: Yes, density functional theory (DFT) calculations have been instrumental in understanding the mechanistic details. For instance, in the γ-C(sp3)-H fluorination reaction, DFT studies suggest that the rate-determining step differs for methyl versus methylene fluorination. Furthermore, the calculations highlight the potential role of a bimetallic transition state involving the this compound-derived ligand, offering new insights into ligand design. []
Q5: Beyond its synthetic utility, what other interesting chemistry is associated with this compound?
A5: this compound is a product of the base-catalyzed ring-opening of nicotinamide adenine dinucleotide (NAD+). In strongly alkaline solutions, NAD+ undergoes a ring-opening to form an intermediate that eventually decomposes to this compound. This process is accompanied by a characteristic fluorescence change, which has been explored for analytical purposes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)
![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)


![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)

![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)

![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)
![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)
